![molecular formula C16H16N4O3S2 B14146854 2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide CAS No. 591225-69-3](/img/structure/B14146854.png)
2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the oxadiazole ring, followed by the introduction of the thiazole moiety and the final acetamide group. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of microbial cell membranes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it can interfere with essential biological processes in target organisms.
Comparison with Similar Compounds
When compared to other similar compounds, 2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Benzimidazoles: Known for their broad-spectrum antimicrobial activity.
Thiazoles: Often used in the synthesis of pharmaceuticals due to their bioactive properties.
Oxadiazoles: Studied for their potential as antimicrobial and anticancer agents.
This compound’s unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable subject of scientific research.
Properties
CAS No. |
591225-69-3 |
|---|---|
Molecular Formula |
C16H16N4O3S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H16N4O3S2/c1-10-3-5-12(6-4-10)22-8-14-19-20-16(23-14)24-9-13(21)18-15-17-7-11(2)25-15/h3-7H,8-9H2,1-2H3,(H,17,18,21) |
InChI Key |
ZJXMYXGRNDEWAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC=C(S3)C |
solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146776.png)
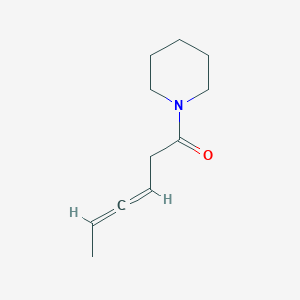
![2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146796.png)
![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)
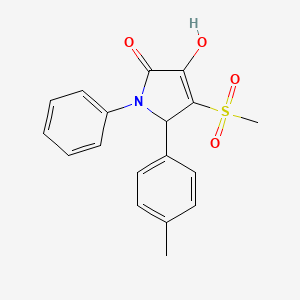
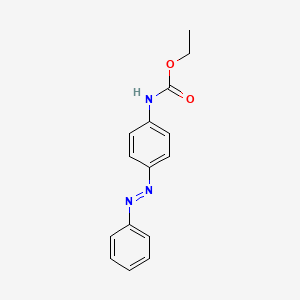
![Ethyl 2-{[(methylthio)carbothioyl]amino}acetate](/img/structure/B14146826.png)
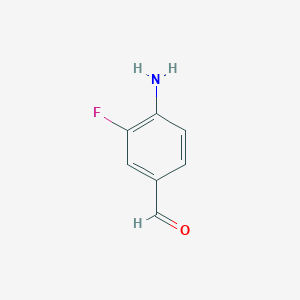
![1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14146834.png)
![2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B14146839.png)
![N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B14146843.png)
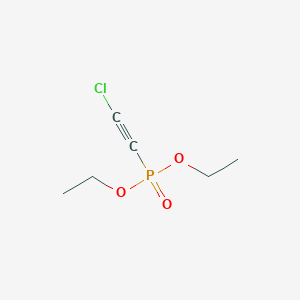
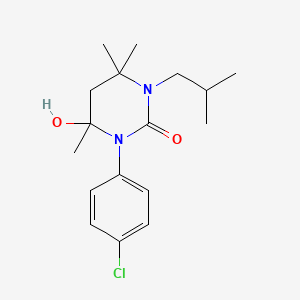
![4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B14146856.png)
